![molecular formula C5H12N2O B117494 2-Amino-N-isopropylacetamide CAS No. 67863-05-2](/img/structure/B117494.png)
2-Amino-N-isopropylacetamide
Overview
Description
“2-Amino-N-isopropylacetamide” is a chemical compound with the molecular formula C5H12N2O . It is also known as N-(Prop-2-yl)glycinamide hydrochloride . It is a solid substance at ambient temperature .
Synthesis Analysis
The synthesis of oligomeric thermoresponsive epoxide–amine adducts has been reported using 2-Amino-N-isopropylacetamide and α-amino-ε-caprolactam reacted with glycerol diglycidyl ether .
Molecular Structure Analysis
The molecular weight of 2-Amino-N-isopropylacetamide is 116.16 . The InChI code is 1S/C5H12N2O/c1-4(2)7-5(8)3-6/h4H,3,6H2,1-2H3,(H,7,8)
.
Chemical Reactions Analysis
In a study, 2-Amino-N-isopropylacetamide and α-amino-ε-caprolactam were reacted with glycerol diglycidyl ether to give novel oligomeric thermoresponsive epoxide–amine adducts .
Physical And Chemical Properties Analysis
2-Amino-N-isopropylacetamide is a solid substance at ambient temperature . It has a molecular weight of 116.16 .
Scientific Research Applications
Oligomeric Epoxide–Amine Adducts
2-Amino-N-isopropylacetamide is used in the synthesis of oligomeric epoxide–amine adducts . These adducts are formed by reacting 2-Amino-N-isopropylacetamide with glycerol diglycidyl ether .
Thermoresponsive Materials
The oligomeric epoxide–amine adducts exhibit a lower critical solution temperature (LCST) behavior in water . This means that these substances are completely soluble in water below the critical temperature (Tc), but they precipitate above the Tc . This property makes them useful in the development of thermoresponsive materials.
Hydrogels and Drug Delivery Systems
Due to their LCST behavior, the oligomeric epoxide–amine adducts based on 2-Amino-N-isopropylacetamide can be used in the development of hydrogels and drug delivery systems .
Influence of Solubility Properties
The solubility properties of these oligomers can be influenced with randomly methylated β-cyclodextrin (RAMEB-CD) . This can be useful in various applications where the solubility of the material is a critical factor.
Curing Properties
The curing properties of the amine–epoxide mixtures were analyzed by oscillatory rheology and differential scanning calorimetry . Significant differences in setting time, viscosity, and stiffness were observed . This makes 2-Amino-N-isopropylacetamide useful in applications where curing properties are important.
Proteomics Research
2-Amino-N-isopropylacetamide is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Safety and Hazards
Mechanism of Action
Mode of Action
It has been used in the synthesis of oligomeric thermoresponsive epoxide–amine adducts . The compound’s interaction with its targets and the resulting changes are subject to further investigation .
Biochemical Pathways
It has been used in the synthesis of oligomeric thermoresponsive epoxide–amine adducts, which suggests it may play a role in the formation of these oligomers .
Result of Action
It has been used in the synthesis of oligomeric thermoresponsive epoxide–amine adducts, indicating it may have a role in the formation of these structures .
Action Environment
The compound has been used in the synthesis of oligomeric thermoresponsive epoxide–amine adducts, which exhibit a lower critical solution temperature (lcst) behavior in water . This suggests that temperature could be an important environmental factor influencing the compound’s action.
properties
IUPAC Name |
2-amino-N-propan-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-4(2)7-5(8)3-6/h4H,3,6H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCKUYRPMPUHTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-isopropylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key properties of oligomers derived from 2-Amino-N-isopropylacetamide and glycerol diglycidyl ether?
A1: The reaction of 2-Amino-N-isopropylacetamide with glycerol diglycidyl ether produces oligomeric epoxide-amine adducts. These oligomers exhibit a lower critical solution temperature (LCST) behavior in water, meaning they transition from a soluble to an insoluble state upon heating past a critical temperature []. This thermoresponsive behavior makes them potentially useful for applications like controlled drug delivery or stimuli-responsive materials. Furthermore, the addition of randomly methylated β-cyclodextrin (RAMEB-CD) can influence the solubility properties of these oligomers [], offering a way to fine-tune their behavior for specific applications.
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